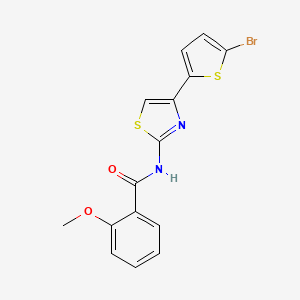

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-methoxybenzamide” is a member of acetamides and an aromatic amide . It is a fascinating chemical compound with numerous applications in scientific research.

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes in the presence of glacial acetic acid in ethanol . The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The molecular formula of a similar compound, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, is C9H7BrN2OS2 .Chemical Reactions Analysis

Thiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS, are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data . For instance, the molecular weight of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is 303.2 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound has been studied for its potential in pharmaceutical applications due to the presence of the imine functional group, which is known for broad-spectrum biological activities. These include antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties . The compound’s derivatives could be synthesized via Suzuki cross-coupling reactions, which may lead to the development of new medications.

Organic Electronics

The related thiophene derivatives are utilized in the synthesis of donor-acceptor polymers, which have significant applications in organic electronics . These polymers exhibit tunable optoelectronic properties and are used in photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors.

Polymer Chemistry

Compounds with similar structures have been used in the synthesis of conjugated polymers for their electrical, optical, and photovoltaic properties . The compound could potentially be used to create new materials with desirable solubility and electronic characteristics for polymer-based technologies.

Photovoltaic Solar Cells

A derivative of the compound, specifically 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole, is used in the synthesis of PCDTBT, a polymer used in photovoltaic solar cell devices . This indicates the compound’s potential in the renewable energy sector.

Drug Resistance Research

Derivatives of this compound have been explored to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This research is crucial in the ongoing fight against drug-resistant diseases.

Material Science

The compound’s derivatives can be used in material science research, particularly in the study of molecular electrostatic potential analyses. This helps in exploring the reactivity and reacting sites of various derivatives, which is essential for developing new materials with specific properties .

Chemical Synthesis

The compound is part of a collection of rare and unique chemicals used in early discovery research. It is utilized in chemical synthesis, where it may serve as an intermediate or catalyst in the production of other complex molecules .

Computational Chemistry

Density Functional Theory (DFT) studies on derivatives of this compound have been performed to determine their pharmaceutical potential . These computational studies are vital for predicting the behavior of new drugs and materials before they are synthesized in the lab.

Wirkmechanismus

Target of Action

It’s known that imine derivatives, which this compound is a part of, have a broad spectrum of biological activities . They are key components of pigments, dyes, polymer stabilizers, corrosion inhibitors and are also used as catalysts and intermediates in various organic reactions .

Mode of Action

It’s known that imines are synthesized by condensation of primary amines with carbonyl compounds (aldehyde or ketone) . They carry a (–C=N–) functional group and are also known as azomethine .

Result of Action

It’s known that imines are pharmaceutically well known for broad spectrum biological activities including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic and many others .

Action Environment

It’s known that 5-bromo-2-thiophenecarboxaldehyde, a related compound, should be stored at a temperature of 2-8°c .

Eigenschaften

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S2/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMZYAPAFRKOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)

![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2904560.png)

![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)